DL-Goitrin

Übersicht

Beschreibung

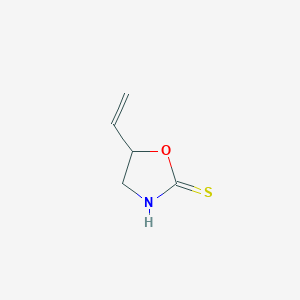

Goitrin ist eine organische Schwefelverbindung, die als Derivat von Oxazolidin und als cyclisches Thiocarbamat eingestuft wird. Es ist bekannt für seine Fähigkeit, die Produktion von Schilddrüsenhormonen wie Thyroxin zu reduzieren. Goitrin kommt natürlicherweise in Kreuzblütlern wie Kohl, Rosenkohl und Rapsöl vor. Es entsteht durch die Hydrolyse eines Glucosinolats namens Progoitrin .

Wirkmechanismus

DL-Goitrin, also known as Goitrin, is a sulfur-containing oxazolidine, a cyclic thiocarbamate . It is a naturally occurring compound found in various plants such as cabbage, kale, and mustard . This article will explore the mechanism of action of this compound, focusing on its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

The primary targets of this compound are specific enzymes responsible for thyroid hormone synthesis . It may also inhibit certain proteins involved in the regulation of thyroid hormones .

Mode of Action

This compound’s mode of action is hypothesized to involve impeding the activity of enzymes responsible for thyroid hormone synthesis . It may also inhibit certain proteins involved in the regulation of thyroid hormones . In addition, this compound has been found to significantly inhibit the activation of caspase-11 non-canonical inflammasome .

Biochemical Pathways

This compound affects the biochemical pathway related to the synthesis and regulation of thyroid hormones . It also impacts the caspase-11 non-canonical inflammasome pathway, which plays a critical role in septic shock .

Pharmacokinetics

It is generally accepted that a drug-like molecule possesses the physicochemical properties that might enable it to become a drug should a disease-modifying receptor be identified .

Result of Action

This compound reduces the production of thyroid hormones such as thyroxine . It also shows protective effects in LPS-induced septic shock and significant inhibitory effect in caspase-11 non-canonical inflammasome pathway .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other naturally occurring agents, such as a cyanogenic glucoside from Cassava and flavonoids from millet, can magnify the severity of goiter endemia .

Biochemische Analyse

Biochemical Properties

DL-Goitrin plays a significant role in biochemical reactions. It is hypothesized that this compound may impede the activity of specific enzymes responsible for thyroid hormone synthesis . Moreover, this compound may also inhibit certain proteins involved in the regulation of thyroid hormones .

Cellular Effects

This compound influences cell function by reducing the production of thyroid hormones such as thyroxine . This impact on cell signaling pathways, gene expression, and cellular metabolism makes this compound an intriguing subject of scientific research in the field of thyroid biology and hormone regulation .

Molecular Mechanism

The precise mechanism of action of this compound remains partially elusive. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies suggest that this compound may have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, dietary administration of this compound increases thyroid weight and decreases thyroid radioactive iodine uptake in rats fed a low-iodine diet . It also increases thyroid weight in chicks in a dose-dependent manner .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is believed that this compound may interact with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

It is believed that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Goitrin wird durch Hydrolyse von Progoitrin, einem Glucosinolat, synthetisiert. Das instabile Isothiocyanat, das aus Progoitrin gewonnen wird, cyclisiert spontan zu Goitrin. Diese Reaktion tritt auf, weil die Hydroxygruppe im Molekül in der Nähe der Isothiocyanatgruppe liegt, was die Bildung eines fünfgliedrigen Rings ermöglicht .

Industrielle Produktionsverfahren

In industriellen Umgebungen kann Goitrin aus Pflanzen extrahiert werden, die Progoitrin enthalten. Das Extraktionsverfahren beinhaltet die Hydrolyse des Glucosinolats, um das instabile Isothiocyanat zu erzeugen, das dann zu Goitrin cyclisiert. Die Bedingungen für diese Reaktion umfassen typischerweise eine kontrollierte Hydrolyse, gefolgt von einer Cyclisierung unter bestimmten Temperatur- und pH-Bedingungen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Goitrin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Goitrin kann oxidiert werden, um verschiedene Oxazolidin-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Goitrin in einfachere Thiocarbamatverbindungen umwandeln.

Substitution: Goitrin kann an Substitutionsreaktionen teilnehmen, bei denen der Oxazolidinring modifiziert wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Nucleophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.

Hauptprodukte

Oxidation: Oxazolidin-Derivate.

Reduktion: Einfachere Thiocarbamatverbindungen.

Substitution: Modifizierte Oxazolidinverbindungen mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Goitrin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Reagenz in der organischen Synthese verwendet, um die Reaktivität von Oxazolidin- und Thiocarbamatverbindungen zu untersuchen.

Biologie: Untersucht für seine Rolle bei pflanzlichen Abwehrmechanismen und seine Auswirkungen auf Pflanzenfresser.

Medizin: Untersucht auf seine antithyreoide Eigenschaften und seine potenziellen therapeutischen Anwendungen bei Schilddrüsenerkrankungen.

Industrie: Wird bei der Herstellung von Pharmazeutika und als Vorläufer für andere chemische Verbindungen verwendet

Wirkmechanismus

Goitrin übt seine Wirkungen aus, indem es die Thyreoperoxidase hemmt, ein Enzym, das für die Produktion von Schilddrüsenhormonen von entscheidender Bedeutung ist. Durch die Hemmung dieses Enzyms reduziert Goitrin die Synthese von Thyroxin und anderen Schilddrüsenhormonen. Dieser Mechanismus beinhaltet die Wechselwirkung von Goitrin mit dem aktiven Zentrum der Thyreoperoxidase, wodurch die Organifizierung von Jod verhindert wird .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

6-Propyl-2-Thiouracil (PROP): Eine weitere antithyreoide Verbindung, die die Thyreoperoxidase hemmt.

Phenylthiocarbamid (PTC): Ähnlich in Struktur und Funktion, wird verwendet, um genetische Variationen in der Geschmackswahrnehmung zu untersuchen.

Epigoitrin: Ein Isomer von Goitrin mit ähnlichen Eigenschaften, aber unterschiedlicher biologischer Aktivität

Einzigartigkeit von Goitrin

Goitrin ist einzigartig aufgrund seiner spezifischen Bildung aus Progoitrin und seiner starken Hemmung der Thyreoperoxidase. Im Gegensatz zu anderen ähnlichen Verbindungen kommt Goitrin natürlicherweise in Kreuzblütlern vor und hat einen besonderen Wirkmechanismus, der die Cyclisierung eines instabilen Isothiocyanats beinhaltet .

Biologische Aktivität

DL-Goitrin, a compound derived from cruciferous vegetables and specifically from the glucosinolate progoitrin, has garnered attention for its biological activities, particularly its effects on thyroid function and immune response. This article explores the biological activity of this compound, supported by recent research findings, case studies, and relevant data tables.

Overview of this compound

This compound (CAS 13190-34-6) is a goitrogenic compound that can influence thyroid hormone synthesis and has been studied for its potential protective effects against inflammation and septic shock. It is primarily found in plants such as Isatis indigotica and is known for its dual enantiomers, which exhibit distinct biological activities.

1. Thyroid Function and Goitrogenicity

This compound is recognized for its goitrogenic properties, which can lead to hypothyroidism by inhibiting iodine uptake in the thyroid gland. Research indicates that dietary administration of this compound can significantly increase thyroid weight and reduce radioactive iodine uptake in animal models.

Table 1: Effects of this compound on Thyroid Function

These findings illustrate that this compound can significantly alter thyroid hormone synthesis, which may lead to clinical implications regarding thyroid health.

2. Protective Effects Against Inflammation

Recent studies have highlighted the protective effects of this compound in models of inflammation, particularly in lipopolysaccharide (LPS)-induced septic shock. Research conducted on C57BL/6J mice demonstrated that this compound administration resulted in:

- Inhibition of pro-inflammatory cytokines : Levels of IL-6, IL-1β, and TNF-α were significantly reduced following treatment with this compound.

- Improved survival rates : Mice treated with this compound showed higher survival rates compared to control groups subjected to LPS-induced septic shock.

Table 2: Impact of this compound on Inflammatory Markers

| Treatment Group | IL-6 (pg/mL) | IL-1β (pg/mL) | TNF-α (pg/mL) | Survival Rate (%) |

|---|---|---|---|---|

| Control (LPS) | High | High | High | Low |

| Goitrin (30 mg/kg) | Reduced | Reduced | Reduced | Significantly Higher |

These results suggest that this compound may modulate immune responses through inhibition of the caspase-11 non-canonical inflammasome pathway, providing a potential therapeutic avenue for managing systemic inflammation.

Case Study 1: Human Exposure to Goitrin

A study examining human subjects exposed to crystalline goitrin revealed dose-dependent effects on radioiodine uptake. Participants receiving doses between 25 mg and 50 mg exhibited significant reductions in iodine uptake, correlating with increased goitrogenic activity . This study underscores the need for caution regarding dietary intake of goitrogenic compounds.

Case Study 2: Animal Model Research

In a controlled study involving rats, dietary inclusion of this compound led to measurable changes in thyroid function parameters. The presence of goitrin resulted in a hypothyroid state characterized by increased thyroid weight and altered hormone levels . This study highlights the implications of goitrin consumption in dietary contexts.

Eigenschaften

IUPAC Name |

5-ethenyl-1,3-oxazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS/c1-2-4-3-6-5(8)7-4/h2,4H,1,3H2,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQVYLOFLQICCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CNC(=S)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

500-12-9 (L) | |

| Record name | DL-Goitrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013190346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10274235 | |

| Record name | DL-Goitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | Goitrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5454 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

A wide variety of chemicals, drugs, and other xenobiotics affect the second step in thyroid hormone biosynthesis. The stepwise binding of iodide to the tyrosyl residues in thyroglobulin requires oxidation of inorganic iodide (I2) to molecular (reactive) iodine (I2) by the thyroid peroxidase present in the luminal aspect (microvillar membranes) of follicular cells and adjacent colloid. Classes of chemicals that inhibit the organification of thyroglobulin include ... the thionamides (such as ... goitrin)... . | |

| Record name | GOITRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Large prisms from ether | |

CAS No. |

13190-34-6, 13997-13-2, 500-12-9 | |

| Record name | (±)-Goitrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13190-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Goitrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013190346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxazolidinethione, 5-vinyl-, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013997132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Goitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-vinyloxazolidine-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GOITRIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8KVD7J2P5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GOITRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

50 °C | |

| Record name | GOITRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.